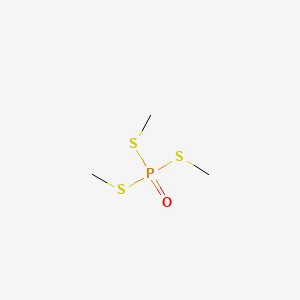

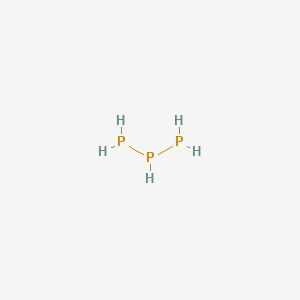

Triphosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphosphane is a member of phosphanes.

Scientific Research Applications

1. Development of New Ligands

Triphosphine ligands, such as branched triphosphines, are explored for their unique coordination chemistry and reactivity. Phanopoulos, Miller, and Long (2015) discussed synthetic strategies to create new ligands by substituting the apical moiety of triphosphine with different fragments. This development opens pathways for new chemical applications and catalytic processes (Phanopoulos, Miller, & Long, 2015).

2. Catalysis

Triphosphine complexes exhibit significant catalytic activity. Raebiger et al. (2006) demonstrated that a bimetallic palladium complex with a bis(triphosphine) ligand catalyzes the electrochemical reduction of CO2 to CO, offering a potential solution for carbon capture and utilization (Raebiger et al., 2006).

3. Structural and Stereochemical Studies

Research into the stereochemistry and exchange processes in complexes containing triphosphine ligands, such as those involving cobalt(I), provides insight into their dynamic behavior and potential applications in materials science and coordination chemistry. Dubois and Meek (1976) conducted studies on such complexes, revealing intricate details about their stereochemical properties (Dubois & Meek, 1976).

4. Synthesis of Novel Compounds

The synthesis of new compounds using triphosphine ligands, such as lysidinyl-triphosphine Pd(II) complexes, has been explored. Andrieu, Harmand, and Picquet (2010) described the synthesis of such compounds, showcasing the versatility of triphosphine in creating diverse chemical entities (Andrieu, Harmand, & Picquet, 2010).

5. Luminescence Properties

The luminescence properties of triphosphine-stabilized complexes, such as heterometallic alkynyl clusters, are of interest for potential applications in optoelectronics and sensing. Chen, Zhang, and Chen (2012) investigated a triphosphine-stabilized Ag16Cu9 alkynyl cluster, which exhibited unique luminescence properties (Chen, Zhang, & Chen, 2012).

6. Electrocatalysis

Triphosphine complexes have been developed as catalysts for the reduction of CO2 and CO, highlighting their role in environmental chemistry and renewable energy research. Dubois (1997) explored various structural aspects of these complexes to enhance their catalytic efficiency (Dubois, 1997).

properties

CAS RN |

13597-70-1 |

|---|---|

Product Name |

Triphosphine |

Molecular Formula |

H5P3 |

Molecular Weight |

97.961 g/mol |

IUPAC Name |

bis(phosphanyl)phosphane |

InChI |

InChI=1S/H5P3/c1-3-2/h3H,1-2H2 |

InChI Key |

ITHPEWAHFNDNIO-UHFFFAOYSA-N |

SMILES |

PPP |

Canonical SMILES |

PPP |

Other CAS RN |

13597-70-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.